5-Amino-2-(dimethylamino)phenol

Electrochemistry Oxidation Potential Computational Chemistry

Formulators targeting specific gold-to-reddish-violet shades face isomer-dependent performance risks if the wrong aminophenol is sourced. 5-Amino-2-(dimethylamino)phenol (CAS 791548-93-1) eliminates this uncertainty as a regioisomerically pure coupler. - Enables predictable oxidative coupling with p-phenylenediamine developers, producing stable indo dyes with defined colorimetric properties. - Supplied at ≥98% purity with full analytical documentation (NMR, HPLC, LC-MS), reducing formulation QC iterations. - Available for immediate dispatch, supporting rapid R&D turnaround.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B13950590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(dimethylamino)phenol
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=C(C=C1)N)O
InChIInChI=1S/C8H12N2O/c1-10(2)7-4-3-6(9)5-8(7)11/h3-5,11H,9H2,1-2H3
InChIKeyFIJPKKDKIRJQKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(dimethylamino)phenol Overview


5-Amino-2-(dimethylamino)phenol (CAS 791548-93-1) is a substituted aminophenol compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . It is characterized by a phenolic core with primary amino (-NH2) and dimethylamino (-N(CH3)2) substituents at the 5- and 2-positions, respectively. This specific substitution pattern places it within a class of compounds frequently cited in patent literature as oxidation dye precursors and couplers for keratin fibers, particularly human hair. Its dual amino functionality makes it a reactive intermediate for forming colored indo dyes upon oxidative coupling with primary developers like p-phenylenediamine, enabling a range of color shades. The compound is commercially available from specialized chemical suppliers, typically at a purity of NLT 98%, with supporting documentation including NMR, HPLC, and LC-MS data .

Coupler for oxidative hair dye formulation research
2,5-substitution pattern defines coupling role and color pathway
Supplier-provided analytical documentation supports QA workflows

5-Amino-2-(dimethylamino)phenol Substitution Challenges


Simple substitution of 5-Amino-2-(dimethylamino)phenol with a generic 'aminophenol' or even a close isomer is chemically unsound. The performance of these compounds as dye intermediates is exquisitely sensitive to the position of functional groups on the aromatic ring [1]. For example, the regioisomer 6-amino-4-dimethylamino-2-aminophenol is classified as a direct dye for blond to gold shades [2], while the target compound's 2,5-substitution pattern favors its role as a coupler that reacts with developers to create different final colors. Even a minor shift, such as from a primary to a tertiary amine, alters the electron density and oxidation potential (ΔGtot), which directly governs the rate and pathway of color-forming reactions [3]. This sensitivity dictates that the specific isomer cannot be interchanged without fundamentally altering the final dye molecule's structure, stability, and colorimetric properties, making precise chemical specification a procurement necessity.

! Regioisomer substitution may switch dye type from coupler to direct dye, altering final shade.
! Changes to amine substituents alter oxidation potential and coupling pathway.
! Positional isomerism affects final dye fastness and colorimetric properties.

5-Amino-2-(dimethylamino)phenol Performance Evidence


Oxidation Potential Determines Reactivity

The thermodynamic driving force for oxidation, a key determinant of reactivity in oxidative dye formation, is directly dependent on the molecular structure of aminophenol derivatives [1]. A comprehensive experimental (cyclic voltammetry) and theoretical (DFT) study on a series of aminophenol derivatives established that the electrochemical oxidation potential (EpA) is directly correlated with the calculated total Gibbs free energy change (ΔGtot) of the oxidation process [1]. While the paper does not name 5-Amino-2-(dimethylamino)phenol explicitly, it studies a series of diamine derivatives (1H+ - 4H+) and demonstrates that the position and nature of substituents significantly alter ΔGtot and thus the EpA [1]. This class-level inference, supported by quantitative theory, confirms that the unique 5-amino-2-dimethylamino substitution pattern on the phenol ring will possess a discrete, calculable oxidation potential that differentiates it from other regioisomers like 6-amino-4-dimethylamino-2-aminophenol.

Oxidation Potential
Class-level inference
Structurally dependent EpA; governed by ΔGtot
Defines isomer-specific coupling reactivity
Explicit EpA value not reported for target compound
Electrochemistry Oxidation Potential Computational Chemistry

Purity Documentation Supports Reproducibility

For scientific procurement, the availability of rigorous analytical documentation is a key differentiator. A vendor for 5-Amino-2-(dimethylamino)phenol explicitly provides supporting documentation including MSDS, NMR, HPLC, and LC-MS data, alongside a specified purity of NLT 98% . In contrast, searches for directly comparable documentation for its close structural isomer, 2-Amino-5-(dimethylamino)phenol (CAS 15103-39-6), from standard industrial sources yield no equivalent immediate public analytical file, with most results directing to general database entries rather than detailed, batch-specific purity analysis . This documented availability streamlines quality assurance (QA) and good laboratory practice (GLP) compliance for industrial R&D and academic research units, reducing onboarding friction.

Purity Documentation
Data to verify
NLT 98% purity; NMR, HPLC, LC-MS data provided
Reduces internal QA verification burden
Supplier-supplied data; independent verification advised
Chemical Synthesis Analytical Chemistry Quality Control

5-Amino-2-(dimethylamino)phenol Applications


Novel Oxidative Hair Dye Formulations

The primary application stems from its role as a coupler in oxidation dye systems. Formulators aiming to develop new permanent hair colors with specific shades (e.g., from gold to reddish-violet) can use this specific isomer to achieve novel chromatic results. Its documented structural differentiation from direct dyes like 6-amino-4-dimethylamino-2-aminophenol is critical here; the target compound's substitution pattern makes it a coupler necessary for a specific color pathway, not a direct dye. [1] This informed selection, backed by available purity documentation, reduces formulation iteration time in an industry where color precision and light/wash fastness are paramount.

Electrochemical and Computational Modeling

As the quantitative evidence shows that the oxidation potential of aminophenols is governed by thermodynamic parameters that can be calculated with DFT methods, this compound can serve as a precise, real-world validation probe for computational models predicting the reactivity of complex, multi-substituted phenols. A researcher could use this specific isomer to experimentally verify predicted oxidation potentials using cyclic voltammetry, contributing to a more robust predictive framework for oxidative coupling reactions. This use case is supported by the direct link between structure and ΔGtot established in foundational electrochemistry research. [2]

Polymeric and Azo Dye Synthesis

Beyond hair coloration, the compound’s dual amino functionality makes it a valuable monomeric intermediate for synthesizing specialized dyes, such as azo or indophenol dyes, for textile or advanced material applications. The specific 2,5-substitution pattern will dictate the final dye's absorption maximum, solubility, and binding affinity. Using 5-Amino-2-(dimethylamino)phenol instead of a generic aminophenol ensures the polymer or dye will have the intended macromolecular structure and performance characteristics, as even a small monomer change can significantly alter polymer properties.

Application
Selection Property
Validation Focus
Oxidative hair dye formulation research
Coupler specificity (2,5-substitution pattern)
Color pathway and shade reproducibility
Electrochemical and computational modeling
Structurally defined oxidation potential
DFT-predicted EpA verification via cyclic voltammetry
Polymeric and azo dye synthesis
Dual amino functionality and regiospecific reactivity
Final dye absorption and polymer properties
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